Isodesmosine chloride

描述

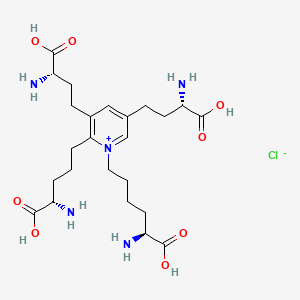

Isodesmosine chloride is a unique amino acid derivative found in the protein elastin, which is present in connective tissues such as skin, lungs, and blood vessels. It is one of the cross-linking amino acids that contribute to the elasticity and resilience of these tissues. This compound is formed through the condensation of four lysine residues and is structurally similar to its isomer, desmosine.

准备方法

Synthetic Routes and Reaction Conditions

Isodesmosine chloride can be synthesized through the acid hydrolysis of elastin-rich tissues, such as bovine neck ligament. The process involves solvent extraction and chromatography to isolate the compound. The purified isodesmosine is then converted to its chloride form .

Industrial Production Methods

Industrial production of this compound typically involves the extraction of elastin from animal tissues, followed by hydrolysis and purification steps. The use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensures the purity and quality of the final product .

化学反应分析

Types of Reactions

Isodesmosine chloride undergoes various chemical reactions, including:

Oxidation: Reaction with oxidizing agents can lead to the formation of different oxidation products.

Reduction: Reduction reactions can convert this compound to its reduced forms.

Substitution: Halogen displacement reactions are common, where more reactive halogens can displace less reactive ones from their compounds

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogens like chlorine and bromine. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to various oxidized derivatives, while substitution reactions can produce different halogenated compounds.

科学研究应用

Isodesmosine chloride has several scientific research applications, including:

Biomarker for Elastin Degradation: It is used as a biomarker to estimate elastin degradation activity in conditions like chronic obstructive pulmonary disease (COPD) and idiopathic pulmonary fibrosis (IPF)

Quantification in Biological Fluids: Techniques like matrix-assisted laser desorption ionization (MALDI)-tandem mass spectrometry are used to quantify isodesmosine in biological fluids such as urine and serum.

Research on Connective Tissue Disorders: It is studied for its role in various connective tissue disorders, providing insights into the degradation and synthesis of elastin.

作用机制

Isodesmosine chloride exerts its effects by forming cross-links between elastin fibers, contributing to the structural integrity and elasticity of connective tissues. The degradation of elastin releases isodesmosine, which can be measured in biological fluids to assess the rate of elastinolysis. This process is mediated by elastases, which break down elastin fibers, releasing isodesmosine into the bloodstream .

相似化合物的比较

Similar Compounds

Desmosine: An isomer of isodesmosine, also involved in cross-linking elastin fibers.

Lysyl Oxidase: An enzyme that catalyzes the formation of cross-links in elastin and collagen.

Uniqueness

Isodesmosine chloride is unique due to its specific role in the cross-linking of elastin fibers, which is crucial for the elasticity and resilience of connective tissues. Its presence and quantification in biological fluids serve as important biomarkers for elastin degradation, distinguishing it from other similar compounds .

生物活性

Isodesmosine chloride, a compound closely related to desmosine, is a tetrafunctional amino acid that plays a significant role in the structure and function of elastin. This article explores the biological activity of this compound, focusing on its biochemical properties, implications in disease states, and potential as a biomarker for elastin degradation.

Structure and Function

Isodesmosine and desmosine are unique crosslinking amino acids found in mature elastin, a critical protein in the extracellular matrix that provides elasticity and resilience to tissues. The structural formula of isodesmosine includes four lysine residues, which form a pyridinium nucleus. This structure allows for multiple bonding with peptide chains, facilitating the formation of elastin networks through crosslinking during the maturation of tropoelastin into elastin .

Elastin Degradation and Biomarker Potential

The biological activity of this compound is particularly relevant in the context of diseases characterized by elastin degradation, such as chronic obstructive pulmonary disease (COPD) and idiopathic pulmonary fibrosis (IPF). Elevated levels of desmosine and isodesmosine in biological fluids have been associated with increased elastinolysis, reflecting tissue damage and degradation processes.

-

Case Study: COPD

In a study involving patients with COPD, urinary excretion of desmosine was significantly higher compared to healthy controls (294 ± 121 µg vs. 183 ± 93 µg) . This suggests that measuring urinary levels of these compounds can serve as a reliable biomarker for assessing elastin degradation in lung tissue. -

Case Study: IPF

Another study reported elevated plasma levels of desmosine in IPF patients, indicating accelerated elastin degradation. The findings suggest that both COPD and IPF share common pathogenic mechanisms related to elastin metabolism .

Research Findings

Recent research has focused on developing methods to quantify isodesmosine and desmosine in various biological samples. Techniques such as radioimmunoassay (RIA) have been employed to measure these compounds with high specificity.

Implications for Disease Management

The ability to measure isodesmosine levels has significant implications for monitoring disease progression and treatment efficacy in conditions associated with elastin degradation:

- Monitoring Treatment Response : In cystic fibrosis patients, urinary desmosine levels decreased significantly following treatment for acute exacerbations, indicating its potential use as a biomarker for short-term injury recovery .

- Evaluating Disease Severity : The quantification of isodesmosine can help distinguish between different stages of lung diseases, providing insights into the severity and progression of conditions like emphysema and pulmonary fibrosis.

属性

IUPAC Name |

(2S)-2-amino-6-[2-[(4S)-4-amino-4-carboxybutyl]-3,5-bis[(3S)-3-amino-3-carboxypropyl]pyridin-1-ium-1-yl]hexanoic acid;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H39N5O8.ClH/c25-16(21(30)31)4-1-2-11-29-13-14(7-9-18(27)23(34)35)12-15(8-10-19(28)24(36)37)20(29)6-3-5-17(26)22(32)33;/h12-13,16-19H,1-11,25-28H2,(H3-,30,31,32,33,34,35,36,37);1H/t16-,17-,18-,19-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPBMCXWKTFGHKA-CHZBJCAMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=[N+](C(=C1CCC(C(=O)O)N)CCCC(C(=O)O)N)CCCCC(C(=O)O)N)CCC(C(=O)O)N.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=[N+](C(=C1CC[C@@H](C(=O)O)N)CCC[C@@H](C(=O)O)N)CCCC[C@@H](C(=O)O)N)CC[C@@H](C(=O)O)N.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40ClN5O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10746649 | |

| Record name | 6-{2-[(4S)-4-Amino-4-carboxybutyl]-3,5-bis[(3S)-3-amino-3-carboxypropyl]pyridin-1-ium-1-yl}-L-norleucine chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

562.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10059-18-4 | |

| Record name | 6-{2-[(4S)-4-Amino-4-carboxybutyl]-3,5-bis[(3S)-3-amino-3-carboxypropyl]pyridin-1-ium-1-yl}-L-norleucine chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。